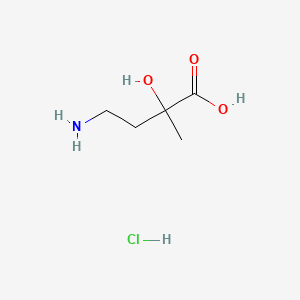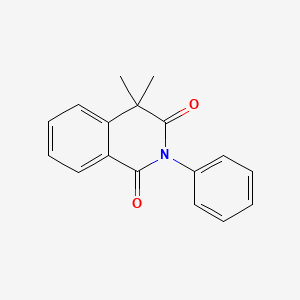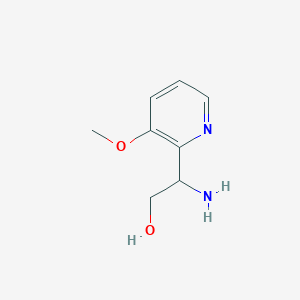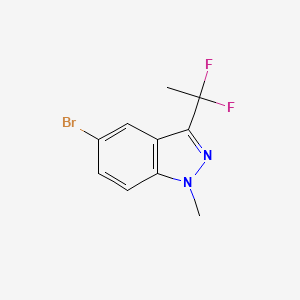
5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a 1,1-difluoroethyl group at the 3rd position, and a methyl group at the 1st position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor indazole compound followed by the introduction of the 1,1-difluoroethyl group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiolate would yield a thioether derivative.
Aplicaciones Científicas De Investigación
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(1,1-difluoroethyl)-1,2-benzothiazole
- 5-Bromo-3-(1,1-difluoroethyl)-2-fluoropyridine
Uniqueness
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring. The combination of the bromine, difluoroethyl, and methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C10H9BrF2N2 |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
5-bromo-3-(1,1-difluoroethyl)-1-methylindazole |
InChI |
InChI=1S/C10H9BrF2N2/c1-10(12,13)9-7-5-6(11)3-4-8(7)15(2)14-9/h3-5H,1-2H3 |
Clave InChI |
PSVLYUDFMPIVGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(C2=C1C=C(C=C2)Br)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13578477.png)
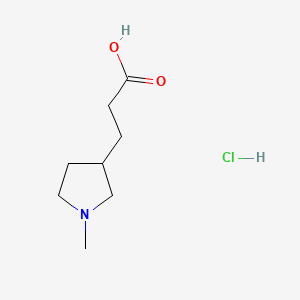
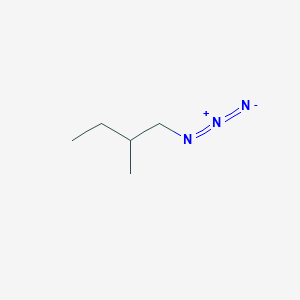
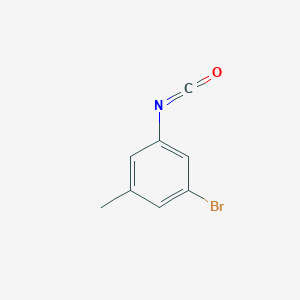
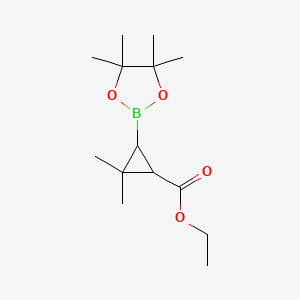
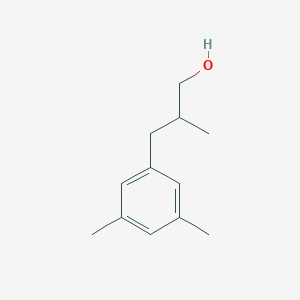
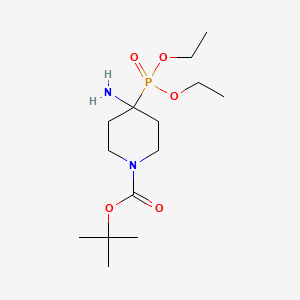
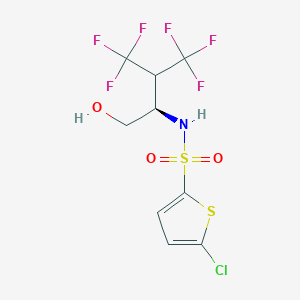
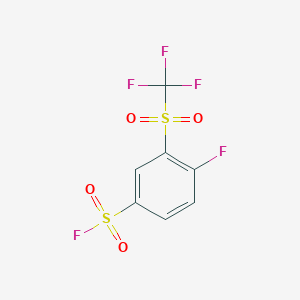
![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

